3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile
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Overview
Description
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Scientific Research Applications
Synthesis and Molecular Interactions
3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)pyridine-2-carbonitrile is involved in the synthesis of novel pyridine and fused pyridine derivatives. These derivatives have shown potential in molecular docking screenings towards GlcN-6-P synthase, indicating their significance in biochemical pathways and potential pharmaceutical applications (Flefel et al., 2018).
Antimicrobial and Antioxidant Activity
The synthesized compounds involving this molecule have been found to exhibit antimicrobial and antioxidant activities. This suggests their potential in developing treatments against microbial infections and in combating oxidative stress-related cellular damage (Suresh, Lavanya, & Rao, 2016).
Synthesis of Fused Pyrimidines
The compound also plays a role in the reactions with 2-methylthiopyrimidines to synthesize new fused pyrimidines. Fused pyrimidines are crucial in medicinal chemistry due to their diverse biological activities (El-Reedy, Hussain, Ali, & Abdel-motty, 1989).
Photoreactivity Studies
Photoreactivity studies of triazolopyridinones, a class to which this compound belongs, reveal insights into the formation of photoproducts under specific conditions. This is significant in understanding the behavior of these compounds under light exposure, which can be vital in their application in photochemical processes and drug stability studies (Cermola et al., 2009).
Synthesis of Pyrazolo-Triazolo Pyridines
It has been used in the synthesis of pyrazolo-triazolo pyridines, which have shown effectiveness as anti-diabetic drugs, evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. This demonstrates its potential in the development of new therapeutic agents for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Mechanism of Action
Target of Action
Compounds with a similar triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with a variety of enzymes and receptors .
Mode of Action
Similar compounds with a triazolo[3,4-b][1,3,4]thiadiazine scaffold are known to interact with different target receptors through hydrogen bond accepting and donating characteristics .
Biochemical Pathways
Compounds with a similar triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with a similar triazolo[3,4-b][1,3,4]thiadiazine scaffold .
Result of Action
Similar compounds with a triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects .
Action Environment
Similar compounds with a triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit diverse pharmacological activities, suggesting that their action may be influenced by various environmental factors .
Future Directions
Biochemical Analysis
Biochemical Properties
Related triazolopyridazines have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Cellular Effects
Related compounds have been found to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7/c20-12-16-17(2-1-9-21-16)25-10-7-14(8-11-25)19-23-22-18-6-5-15(13-3-4-13)24-26(18)19/h1-2,5-6,9,13-14H,3-4,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYERYIBKPYRIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C5=C(N=CC=C5)C#N)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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